
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane is a unique organosilicon compound characterized by its complex structure, which includes silicon, nitrogen, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane typically involves the reaction of tetraphenylcyclotrisiloxane with dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or hexane to facilitate the reaction. The process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, organometallic reagents; reactions often require catalysts and specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as an additive in manufacturing processes to enhance product performance.
作用機序
The mechanism of action of 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes, which can facilitate various chemical transformations. The pathways involved often include coordination with metal centers and activation of substrates through electron transfer processes.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-cyclotrisiloxane
- 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3-dioxolane
- 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazine
Uniqueness
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane is unique due to its specific combination of silicon, nitrogen, and phenyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
56270-06-5 |
|---|---|
分子式 |
C26H29N3Si3 |
分子量 |
467.8 g/mol |
IUPAC名 |
2,2-dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane |
InChI |
InChI=1S/C26H29N3Si3/c1-30(2)27-31(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-32(28-30,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-29H,1-2H3 |
InChIキー |
UCEQCJBACULHNV-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(N[Si](N[Si](N1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
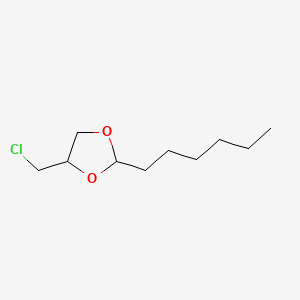
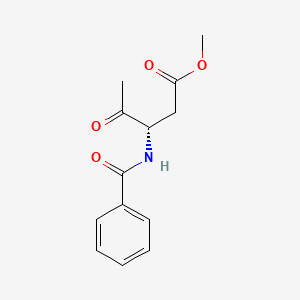
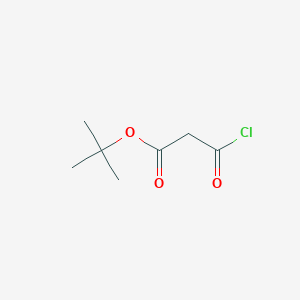
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
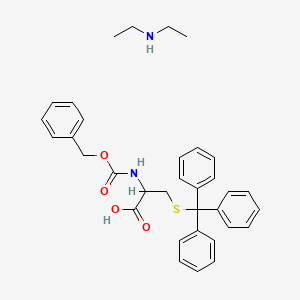
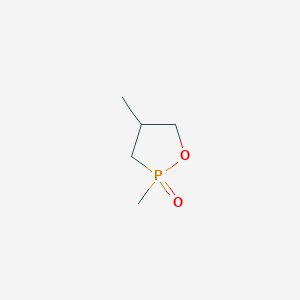
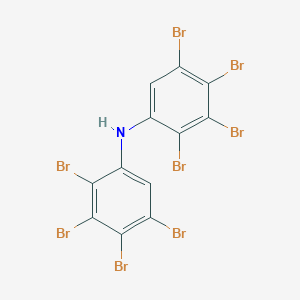
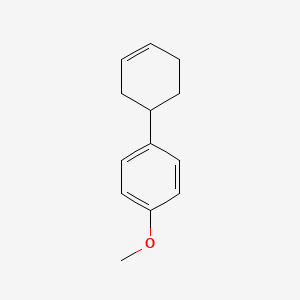
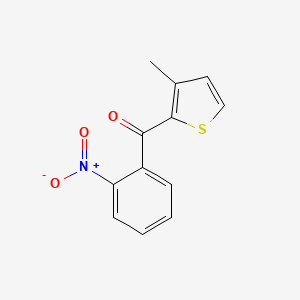
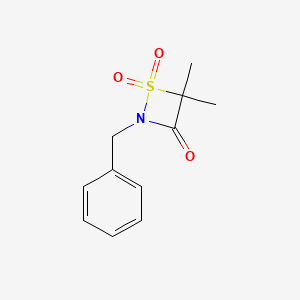
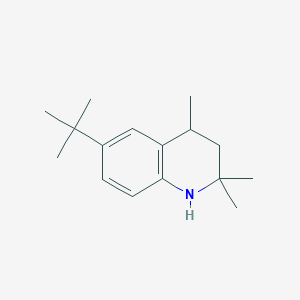
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)

